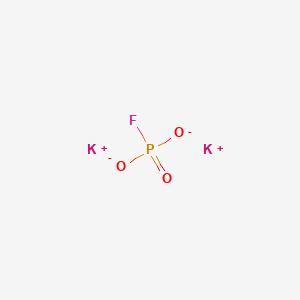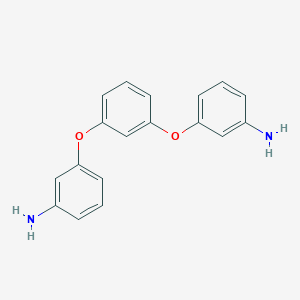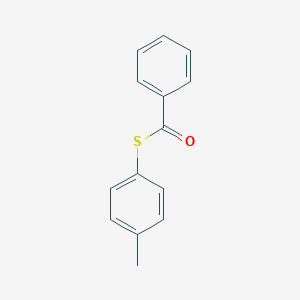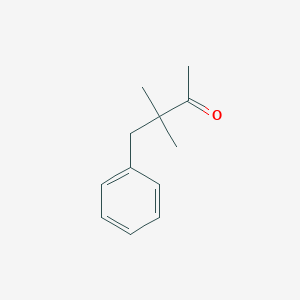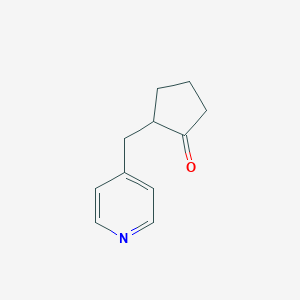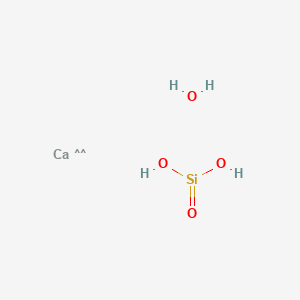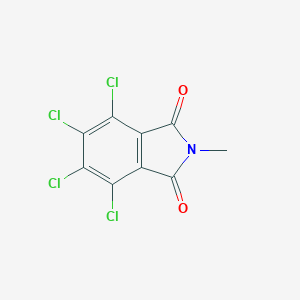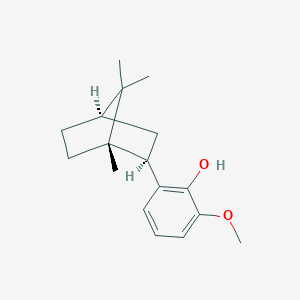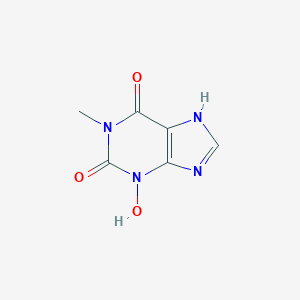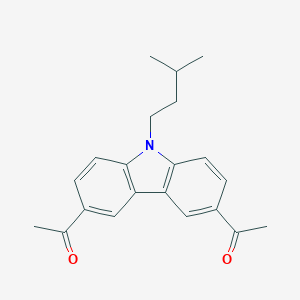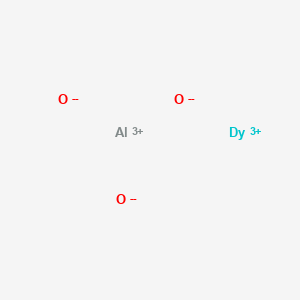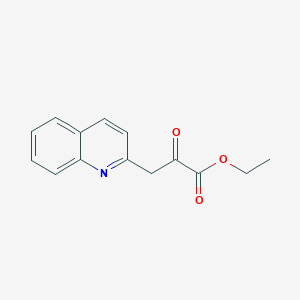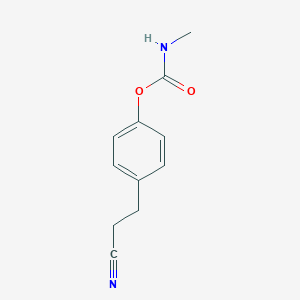
4-(2-Cyanoethyl)phenyl methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyanoethyl)phenyl methylcarbamate, also known as Aldicarb, is a highly toxic carbamate insecticide that is widely used in agriculture to control soil pests and insects. This compound is known for its potent insecticidal properties and has been used extensively in the past for crop protection. The purpose of
作用机制
The mechanism of action of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the target insect.
生化和生理效应
The biochemical and physiological effects of 4-(2-Cyanoethyl)phenyl methylcarbamate are primarily related to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the nervous system, which can cause a range of symptoms such as muscle tremors, convulsions, and respiratory failure. In humans, exposure to this compound can cause nausea, vomiting, diarrhea, and headaches.
实验室实验的优点和局限性
The advantages of using 4-(2-Cyanoethyl)phenyl methylcarbamate in lab experiments include its potent insecticidal properties, its ability to inhibit acetylcholinesterase, and its potential therapeutic applications. However, the limitations of using this compound include its high toxicity, which can pose a risk to researchers, and its potential impact on the environment.
未来方向
Future research on 4-(2-Cyanoethyl)phenyl methylcarbamate should focus on developing safer and more effective insecticides that can be used in agriculture. Studies should also investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and inflammation. Additionally, research should be conducted to evaluate the environmental impact of this compound and to develop more sustainable alternatives for pest control.
合成方法
The synthesis of 4-(2-Cyanoethyl)phenyl methylcarbamate involves the reaction of 2-chloroethyl isocyanate with 4-nitrophenol in the presence of a base. The resulting intermediate is then reduced to the corresponding amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with methyl chloroformate in the presence of a base to form the desired product.
科学研究应用
4-(2-Cyanoethyl)phenyl methylcarbamate has been extensively studied for its insecticidal properties and its potential use in agriculture. Research has also been conducted to investigate its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has antitumor, anti-inflammatory, and analgesic properties.
属性
CAS 编号 |
13792-20-6 |
|---|---|
产品名称 |
4-(2-Cyanoethyl)phenyl methylcarbamate |
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChI 键 |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
规范 SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
其他 CAS 编号 |
13792-20-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



